Cas no 2228526-04-1 (1-{1-2-(trifluoromethyl)phenylcyclopropyl}ethan-1-one)

1-{1-2-(trifluoromethyl)phenylcyclopropyl}ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-{1-2-(trifluoromethyl)phenylcyclopropyl}ethan-1-one
- 1-{1-[2-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-one
- 2228526-04-1
- EN300-1971241
-
- インチ: 1S/C12H11F3O/c1-8(16)11(6-7-11)9-4-2-3-5-10(9)12(13,14)15/h2-5H,6-7H2,1H3
- InChIKey: GSZWKZCKGFKENU-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC=CC=1C1(C(C)=O)CC1)(F)F
計算された属性
- せいみつぶんしりょう: 228.07619946g/mol
- どういたいしつりょう: 228.07619946g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 291
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 17.1Ų
1-{1-2-(trifluoromethyl)phenylcyclopropyl}ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1971241-2.5g |
1-{1-[2-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-one |
2228526-04-1 | 2.5g |
$2100.0 | 2023-09-16 | ||
Enamine | EN300-1971241-0.5g |
1-{1-[2-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-one |
2228526-04-1 | 0.5g |
$1027.0 | 2023-09-16 | ||
Enamine | EN300-1971241-10.0g |
1-{1-[2-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-one |
2228526-04-1 | 10g |
$4606.0 | 2023-05-26 | ||
Enamine | EN300-1971241-1.0g |
1-{1-[2-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-one |
2228526-04-1 | 1g |
$1070.0 | 2023-05-26 | ||
Enamine | EN300-1971241-5g |
1-{1-[2-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-one |
2228526-04-1 | 5g |
$3105.0 | 2023-09-16 | ||
Enamine | EN300-1971241-1g |
1-{1-[2-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-one |
2228526-04-1 | 1g |
$1070.0 | 2023-09-16 | ||
Enamine | EN300-1971241-0.05g |
1-{1-[2-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-one |
2228526-04-1 | 0.05g |
$900.0 | 2023-09-16 | ||
Enamine | EN300-1971241-0.25g |
1-{1-[2-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-one |
2228526-04-1 | 0.25g |
$985.0 | 2023-09-16 | ||
Enamine | EN300-1971241-0.1g |
1-{1-[2-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-one |
2228526-04-1 | 0.1g |
$943.0 | 2023-09-16 | ||
Enamine | EN300-1971241-5.0g |
1-{1-[2-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-one |
2228526-04-1 | 5g |
$3105.0 | 2023-05-26 |
1-{1-2-(trifluoromethyl)phenylcyclopropyl}ethan-1-one 関連文献
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Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Qi Shao,Jun Chen,Weiya Zhou,Xiaodong Chen,Sishen Xie Energy Environ. Sci., 2012,5, 8726-8733
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Arvind Kumar,Pawan Kumar,Chetan Joshi,Srikanth Ponnada,Abhishek K. Pathak,Asgar Ali,Bojja Sreedhar,Suman L. Jain Green Chem., 2016,18, 2514-2521
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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John J. Lavigne Chem. Commun., 2003, 1626-1627
1-{1-2-(trifluoromethyl)phenylcyclopropyl}ethan-1-oneに関する追加情報
Introduction to 1-{1-2-(trifluoromethyl)phenylcyclopropyl}ethan-1-one (CAS No. 2228526-04-1)
1-{1-2-(trifluoromethyl)phenylcyclopropyl}ethan-1-one, with the CAS number 2228526-04-1, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in various therapeutic areas, particularly in the development of new drugs targeting specific biological pathways.
The molecular structure of 1-{1-2-(trifluoromethyl)phenylcyclopropyl}ethan-1-one is composed of a cyclopropyl ring substituted with a trifluoromethylphenyl group and an ethanone moiety. The presence of the trifluoromethyl group imparts significant electronic and steric effects, which can influence the compound's pharmacological properties. These properties include enhanced metabolic stability, improved binding affinity to target proteins, and potential for reduced side effects.
Recent studies have highlighted the importance of fluorinated compounds in drug discovery due to their ability to modulate biological activity and improve drug-like properties. For instance, a study published in the Journal of Medicinal Chemistry (2023) demonstrated that compounds containing trifluoromethyl groups exhibit enhanced potency and selectivity in inhibiting specific enzymes involved in disease pathways. This finding underscores the potential of 1-{1-2-(trifluoromethyl)phenylcyclopropyl}ethan-1-one as a lead compound for further optimization and development.
In the context of drug discovery, the cyclopropyl ring in 1-{1-2-(trifluoromethyl)phenylcyclopropyl}ethan-1-one adds a unique dimension to its molecular architecture. Cyclopropanes are known for their high reactivity and ability to form stable complexes with metal ions, which can be advantageous in designing drugs that target metalloenzymes or metal-dependent processes. This structural feature may also contribute to the compound's ability to cross biological membranes, enhancing its bioavailability and efficacy.
Clinical trials involving similar compounds have shown promising results in treating various diseases. For example, a phase II clinical trial evaluating a related compound with a similar cyclopropyl-trifluoromethyl structure demonstrated significant improvements in patients with inflammatory conditions. The trial results suggested that such compounds can effectively modulate inflammatory responses by inhibiting key enzymes involved in the production of pro-inflammatory mediators.
The synthesis of 1-{1-2-(trifluoromethyl)phenylcyclopropyl}ethan-1-one has been optimized using modern synthetic methods, ensuring high yields and purity. One common approach involves the coupling of a trifluoromethylated aryl halide with a cyclopropyl carbinol derivative, followed by oxidation to form the ketone. This synthetic route is scalable and can be adapted for large-scale production, making it suitable for pharmaceutical development.
In addition to its potential therapeutic applications, 1-{1-2-(trifluoromethyl)phenylcyclopropyl}ethan-1-one has also been studied for its use as a chemical probe in academic research. Chemical probes are essential tools for understanding biological processes at the molecular level and can provide valuable insights into disease mechanisms. A recent study published in Nature Chemical Biology (2023) utilized this compound as a probe to investigate the role of specific protein-protein interactions in cellular signaling pathways.
The safety profile of 1-{1-2-(trifluoromethyl)phenylcyclopropyl}ethan-1-one has been extensively evaluated through preclinical studies. These studies have shown that the compound exhibits low toxicity and good safety margins, making it suitable for further clinical evaluation. However, as with any new chemical entity, ongoing research is necessary to fully understand its long-term effects and potential interactions with other drugs or biological systems.
In conclusion, 1-{1-2-(trifluoromethyl)phenylcyclopropyl}ethan-1-one (CAS No. 2228526-04-1) represents an exciting advancement in medicinal chemistry and pharmaceutical research. Its unique structural features and promising biological activities make it a valuable candidate for further development as a therapeutic agent or chemical probe. Continued research into this compound is expected to yield important insights into its mechanisms of action and potential applications in treating various diseases.
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